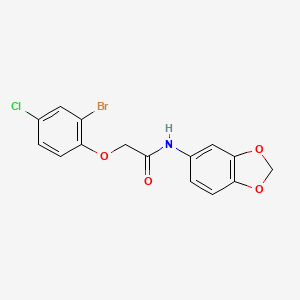

![molecular formula C25H25N3O5 B6057880 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies. In

Mecanismo De Acción

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is required for the activation of the cullin-RING ligases (CRLs), which are responsible for the degradation of a wide range of proteins. Inhibition of NAE by this compound results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have a potent anti-cancer effect in a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, such as gemcitabine and cisplatin. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has several advantages for use in scientific research. It is a highly selective inhibitor of NAE, making it a valuable tool for studying the ubiquitin-proteasome pathway. It has also been shown to have a potent anti-cancer effect, making it a promising candidate for cancer therapy. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. It is also relatively expensive, which may limit its accessibility for some researchers.

Direcciones Futuras

For the study of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers, the combination with other anti-cancer agents, and the use in combination with immunotherapy.

Métodos De Síntesis

The synthesis of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide involves a multi-step process that begins with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3-aminophenol to form an amide intermediate, which is subsequently reacted with 4-methoxy-3-nitrobenzoic acid to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.

Aplicaciones Científicas De Investigación

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is critical for the degradation of proteins that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by this compound results in the accumulation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Propiedades

IUPAC Name |

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-25(2,3)18-11-8-16(9-12-18)23(29)26-19-6-5-7-20(15-19)27-24(30)17-10-13-22(33-4)21(14-17)28(31)32/h5-15H,1-4H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYNBYXSWSPUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)

![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)

![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)

![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)

![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)

![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)

![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)